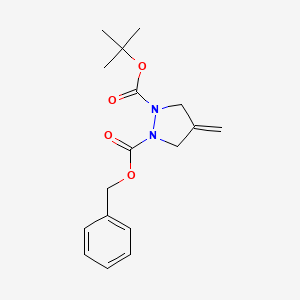

1-Boc-2-cbz-4-methylene-pyrazolidine

Description

BenchChem offers high-quality 1-Boc-2-cbz-4-methylene-pyrazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-2-cbz-4-methylene-pyrazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-13-10-18(19(11-13)16(21)23-17(2,3)4)15(20)22-12-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBBYQDOFMVSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514222 | |

| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503072-28-4 | |

| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS 503072-28-4)

[1]

Executive Summary

1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS 503072-28-4) is a specialized heterocyclic scaffold used primarily in the synthesis of constrained peptidomimetics, specifically azaproline derivatives and

This guide details the structural logic, synthetic pathways, and reactivity profile of this compound, designed for researchers in medicinal chemistry and drug discovery.

Structural Architecture & Chemical Logic[2]

Molecule Profile

| Property | Detail |

| CAS Number | 503072-28-4 |

| IUPAC Name | 1-benzyl 2-tert-butyl 4-methylenepyrazolidine-1,2-dicarboxylate |

| Molecular Formula | |

| Molecular Weight | 318.37 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

The "Orthogonal" Advantage

The molecule features two distinct nitrogen protecting groups:

- -Boc (tert-Butyloxycarbonyl): Acid-labile (removed by TFA/HCl).[1]

-

-Cbz (Carboxybenzyl): Hydrogenolysis-labile (removed by

Why this matters: This orthogonality allows for the sequential and selective functionalization of either nitrogen atom.[1] For example, in solid-phase peptide synthesis (SPPS), the Boc group can be removed to couple the scaffold to a growing peptide chain, while the Cbz group remains to protect the secondary amine until the final cleavage step.

The C4-Methylene "Warhead"

The exocyclic double bond is not merely structural; it is a reactive center.

-

Conformational Constraint: The

character at C4 flattens the ring slightly compared to a saturated pyrazolidine, reducing the entropic penalty upon binding to biological targets. -

Synthetic Handle: It allows for the introduction of side chains via:

Synthetic Pathway (The Cyclization Strategy)[2]

The most robust synthesis of CAS 503072-28-4 involves the double alkylation of an orthogonally protected hydrazine with a 2-methylene-1,3-dihalopropane equivalent.

Reaction Workflow

Figure 1: Synthetic route to 1-Boc-2-Cbz-4-methylene-pyrazolidine via double alkylation.

Detailed Protocol (Bench-Scale)

Note: This protocol is a synthesized standard procedure for 4-substituted pyrazolidines.

Reagents:

-

1-Boc-2-Cbz-hydrazine (1.0 equiv)[1]

-

3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step:

-

Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.

-

Deprotonation: Add a solution of 1-Boc-2-Cbz-hydrazine in DMF dropwise. Stir for 30-60 mins until

evolution ceases. The solution will turn yellow/orange, indicating the formation of the hydrazine dianion. -

Cyclization: Add 3-chloro-2-(chloromethyl)prop-1-ene dropwise. The reaction is exothermic; maintain temperature <10°C during addition.[1]

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1]

-

Workup: Quench carefully with saturated

. Extract with EtOAc (3x).[1] Wash organics with water and brine to remove DMF.[1] Dry over -

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Validation:

-

1H NMR (CDCl3): Look for the diagnostic exocyclic methylene singlets around

5.0-5.2 ppm and the ring methylene protons (

Reactivity & Applications in Drug Design

The utility of CAS 503072-28-4 extends far beyond its structure as a simple intermediate. It is a "switchable" scaffold.[1]

Functionalization Logic

Figure 2: Divergent reactivity profile of the 4-methylene scaffold.

Key Application: Azaproline Mimetics

The most common application of this CAS is the synthesis of Azaproline (azaPro).[1]

-

Ozonolysis: The methylene group is cleaved to form the ketone (CAS 503072-63-7).[1]

-

Wittig/Horner-Wadsworth-Emmons: The ketone is reacted with a phosphonate to install the carboxylic acid side chain.

-

Result: A cyclic hydrazine amino acid that mimics the turn-inducing properties of proline but with altered hydrogen-bonding capability (due to the extra nitrogen).[1]

Handling & Safety Profile

While specific toxicological data for this intermediate is limited, standard precautions for hydrazine derivatives apply.[1]

| Hazard Class | Precaution |

| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] |

| Sensitizer | Hydrazine derivatives can be sensitizers; avoid inhalation of dust/vapors.[1] |

| Stability | Stable at RT.[1] Store at 2-8°C (refrigerator) to prevent slow oxidation or polymerization of the double bond.[1] |

| Incompatibility | Strong oxidizing agents, strong acids (removes Boc).[1] |

References

-

Chemical Identity & Properties

-

Synthetic Methodology (General Class)

-

Application in Peptidomimetics

-

Related Intermediate (Ketone Derivative)

An In-depth Technical Guide to 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, a member of the pyrazolidine class of heterocyclic compounds. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related structures and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. The pyrazolidine scaffold is a key structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3][4]

Introduction to the Pyrazolidine Scaffold

Pyrazolidines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are saturated analogues of pyrazole and are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties.[5][6][7][8] The incorporation of a pyrazolidine ring into a molecule can introduce conformational constraints, which can lead to enhanced biological activity and selectivity for specific biological targets.[2] Many pyrazolidine derivatives have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[5][6][9][10]

The subject of this guide, 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, possesses several key structural features:

-

A Pyrazolidine Core: The central five-membered ring with two adjacent nitrogen atoms.

-

Dicarboxylate Protecting Groups: A tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz or Z) group at the 2-position. These groups are commonly used in organic synthesis to protect the nitrogen atoms and can influence the reactivity and solubility of the molecule.

-

An Exocyclic Methylene Group: A methylidene (=CH₂) group at the 4-position. This functional group, also known as an α-methylene lactam analogue, is a Michael acceptor and can be crucial for biological activity, often reacting with bionucleophiles.[11]

Synthesis of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate

The synthesis of this target molecule can be approached through a multi-step sequence. A plausible and versatile strategy involves the initial formation of the pyrazolidine ring followed by the introduction of the methylidene group.

Synthesis of the Pyrazolidine Ring: [3+2] Cycloaddition

A powerful and widely used method for the construction of pyrazolidine rings is the [3+2] cycloaddition reaction between an azomethine imine and an alkene.[1][2][12][13] In this case, the azomethine imine would be generated in situ from a suitable hydrazine precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate.

Experimental Protocol:

-

Hydrazone Formation: To a solution of tert-butyl carbazate in a suitable solvent such as ethanol, add an equimolar amount of benzyl glyoxylate. The reaction mixture is stirred at room temperature until the formation of the corresponding hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC). The product can be isolated by removal of the solvent under reduced pressure.

-

In Situ Generation of Azomethine Imine and [3+2] Cycloaddition: The hydrazone intermediate is dissolved in an aprotic solvent like dichloromethane or toluene. A non-nucleophilic base, such as triethylamine or DBU, is added to generate the azomethine imine in situ. To this mixture, a slight excess of a suitable dipolarophile, such as methyl 2-(acetoxymethyl)acrylate, is added. The reaction is stirred, possibly with heating, until the cycloaddition is complete. The resulting 4-substituted pyrazolidine can be purified by column chromatography.

-

Formation of the Methylidene Group: The purified cycloadduct is dissolved in a suitable solvent, and a base is added to facilitate the elimination of the leaving group (in this case, acetate) to form the exocyclic double bond. The final product, 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, can be purified by flash column chromatography.

Alternative Synthesis of the Methylidene Group: Horner-Wadsworth-Emmons Reaction

An alternative and robust method for introducing the methylidene group is the Horner-Wadsworth-Emmons (HWE) olefination.[11] This would involve the synthesis of a 4-oxopyrazolidine precursor.

Alternative Synthetic Pathway:

Caption: Alternative synthesis via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

-

Synthesis of 1-tert-butyl 2-benzyl 4-oxopyrazolidine-1,2-dicarboxylate: This precursor can be synthesized through various methods, including the cyclization of appropriately substituted hydrazine and dicarbonyl compounds. A commercially available analogue is 1-benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate.

-

Horner-Wadsworth-Emmons Reaction: The 4-oxopyrazolidine is reacted with a suitable phosphonate ylide, such as the one generated from diethyl (lithiomethyl)phosphonate, to yield the desired 4-methylidene product. This reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.

Structural Elucidation and Characterization

The structure of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate would be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure and data from similar compounds.[3][14][15][16][17][18][19]

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group (~1.5 ppm).- Signals for the methylene protons of the pyrazolidine ring.- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely coupled doublets.- Singlet for the benzylic methylene protons (~5.2 ppm).- Multiplet for the 5 aromatic protons of the benzyl group (~7.3 ppm). |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~80 ppm).- Signal for the methyl carbons of the tert-butyl group (~28 ppm).- Signals for the methylene carbons of the pyrazolidine ring.- Signals for the sp² carbons of the methylidene group (C=CH₂).- Signal for the benzylic methylene carbon (~67 ppm).- Signals for the aromatic carbons of the benzyl group (~127-136 ppm).- Signals for the carbonyl carbons of the dicarboxylate groups (~155 and 170 ppm). |

| IR Spectroscopy | - C=O stretching vibrations for the two carboxylate groups (~1700-1750 cm⁻¹).- C=C stretching vibration for the methylidene group (~1650 cm⁻¹).- C-H stretching vibrations for aliphatic and aromatic protons.- N-N stretching vibration.[5] |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation pattern showing the loss of the tert-butyl group, benzyl group, and other characteristic fragments.[20][21] |

Chromatographic and Physical Properties

| Property | Expected Value |

| Appearance | Likely a colorless oil or a white solid. |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Purification | Amenable to purification by flash column chromatography on silica gel. |

Potential Applications in Drug Discovery

The pyrazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8][22] The presence of the α,β-unsaturated carbonyl system in the 4-methylidene group makes 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate an interesting candidate for several therapeutic areas.

-

Anticancer Agents: Compounds containing an α-methylene-γ-lactam moiety, which is structurally analogous to the 4-methylidenepyrazolidinone core, have shown potent cytotoxic and anticancer activities.[9][11] The exocyclic methylene group can act as a Michael acceptor, reacting with nucleophilic residues in target proteins, such as cysteine residues in enzymes.

-

Anti-inflammatory Agents: Pyrazolidine derivatives have a long history as anti-inflammatory drugs.[5] The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Agents: Various pyrazole and pyrazolidine derivatives have been reported to possess antibacterial and antifungal properties.[23]

-

Enzyme Inhibitors: The reactive nature of the methylidene group makes this class of compounds potential candidates for covalent inhibitors of various enzymes. For instance, pyrazolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DP-IV).[4]

Conclusion

1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate represents a synthetically accessible and potentially bioactive molecule. Its synthesis can be achieved through established methodologies such as [3+2] cycloaddition reactions or Horner-Wadsworth-Emmons olefination. The structural features, particularly the pyrazolidine core and the exocyclic methylene group, suggest that it could be a valuable scaffold for the development of new therapeutic agents, especially in the areas of oncology and inflammation. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. PMC - NIH. Available at: [Link]

-

Synthesis of Pyrazolidines (5-membered heterocyclic rings) through 1, 3- dipolar cycloadditions of azomethine imines. IOSR Journal. Available at: [Link]

-

Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. ResearchGate. Available at: [Link]

-

Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

-

Synthesis of polycyclic pyrazolidines by dipolar cycloaddition between... ResearchGate. Available at: [Link]

-

Supporting Information. RSC.org. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ijrrr. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

PYRAZOLONES, PYRAZOLIDONES, AND DERIVATIVES. wiley.com. Available at: [Link]

-

Pyrazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]

-

Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines. MDPI. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. Available at: [Link]

-

Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. PubMed. Available at: [Link]

-

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5. PubChem. Available at: [Link]

- Process for synthesis of pyrazolidinone compounds. Google Patents.

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones. PubMed. Available at: [Link]

-

Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Hindawi. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ijrrr.com. Available at: [Link]

-

Pharmacological activities of pyrazolone derivatives. ResearchGate. Available at: [Link]

-

Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

PYRAZOLIDINE-3, 5-DIONE AND 2-METHYL-4-OXO-4H-THIOCHROMENE-8-CARBONYL CONJUGATES: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. The Royal Society of Chemistry. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

-

Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]

-

Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Beilstein Journals. Available at: [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - NIH. Available at: [Link]

-

(R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167. PubChem. Available at: [Link]

Sources

- 1. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. rsc.org [rsc.org]

- 18. utsouthwestern.edu [utsouthwestern.edu]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciensage.info [sciensage.info]

Strategic Synthesis and Application of 1-Boc-2-Cbz-4-methylene-pyrazolidine: A Technical Whitepaper

Executive Summary

1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS: 503072-28-4) represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed for the development of peptidomimetics and conformationally constrained amino acid surrogates .

As a derivative of pyrazolidine (a saturated pyrazole), this molecule features a unique exocyclic methylene group at the C4 position and orthogonal protecting groups (Boc and Cbz) on the nitrogen atoms.[1] This architecture allows it to function as a versatile "chimeric" building block:

-

Proline Mimicry: The 5-membered ring restricts conformational freedom, mimicking the turn-inducing properties of proline.

-

Functional Diversity: The exocyclic double bond serves as a reactive handle for further diversification (e.g., ozonolysis to a ketone, hydroboration, or Michael addition).[1]

-

Orthogonal Deprotection: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for independent extension of the N-termini, facilitating its incorporation into peptide chains.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic architecture, and strategic applications in drug discovery.[1]

Physicochemical Profile

The following data characterizes the core scaffold. Researchers should verify specific batch data (CoA) for purity-dependent properties.

| Property | Value / Description |

| IUPAC Name | 1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate |

| CAS Number | 503072-28-4 |

| Molecular Formula | C₁₇H₂₂N₂O₄ |

| Molecular Weight | 318.37 g/mol |

| Physical State | Viscous oil or low-melting solid (structure dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Stability | Stable under standard storage (-20°C); Avoid strong acids/bases |

| Key Functional Groups | Carbamate (Boc, Cbz), Exocyclic Alkene, Hydrazine core |

Synthetic Architecture

The synthesis of 1-Boc-2-Cbz-4-methylene-pyrazolidine relies on a robust Double Alkylation / Cyclization Strategy . Unlike [3+2] cycloaddition routes which often yield specific substitution patterns, the alkylation of a pre-formed, differentially protected hydrazine offers the highest regiocontrol and scalability.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C3-N and C5-N bonds, revealing two key precursors:

-

Nucleophile: 1-Boc-2-Cbz-hydrazine (Differentially protected hydrazine).

-

Electrophile: 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).

Representative Synthetic Protocol

Note: The following protocol is synthesized from standard methodologies for 4-substituted pyrazolidines. Always perform a risk assessment before replication.

Step 1: Preparation of 1-Boc-2-Cbz-hydrazine

If not purchased commercially, this intermediate is synthesized by the selective protection of Boc-hydrazine.

-

Reagents: tert-Butyl carbazate (Boc-NHNH₂), Benzyl chloroformate (Cbz-Cl), Na₂CO₃.[1]

-

Conditions: THF/Water (1:1), 0°C to RT.

-

Mechanism: Nucleophilic attack of the unsubstituted hydrazine nitrogen on the Cbz-Cl carbonyl.

Step 2: Cyclization (The Critical Step)

This step constructs the pyrazolidine ring via a double S_N2 reaction.[1]

-

Reagents: 1-Boc-2-Cbz-hydrazine (1.0 equiv), 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 2.5 equiv).

-

Solvent: Anhydrous DMF or DMF/THF mixture.[1]

-

Conditions:

-

Suspend NaH in anhydrous DMF at 0°C under Argon.

-

Add 1-Boc-2-Cbz-hydrazine dropwise. Stir for 30 min to generate the bis-anion (or mono-anion equilibrium).

-

Add 3-chloro-2-(chloromethyl)prop-1-ene slowly to control exotherm.

-

Allow to warm to Room Temperature and stir for 12–24 hours.

-

Quench: Careful addition of saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with LiCl (to remove DMF), dry over Na₂SO₄.

-

Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Reaction Workflow Diagram

Figure 1: Step-wise synthetic workflow for the construction of the pyrazolidine scaffold.

Mechanistic Insight & Strategy

Why this Scaffold?

The value of this molecule lies in its Orthogonality . In peptide synthesis, the ability to selectively deprotect one terminus while keeping the other intact is non-negotiable.[1]

-

Boc Group: Removed by TFA/DCM or HCl/Dioxane . Used to expose the N1-amine for coupling to the C-terminus of another amino acid.

-

Cbz Group: Removed by H₂/Pd-C (Hydrogenolysis) or HBr/AcOH . Used to expose the N2-amine.

Conformational Control

The pyrazolidine ring forces the N-N bond into a specific torsion angle, often inducing a "kink" in the peptide backbone.[1] This mimics the Polyproline II helix or Gamma-turns , making it an excellent tool for disrupting protein-protein interactions (PPIs) or stabilizing secondary structures.

Orthogonality Logic Diagram

Figure 2: Chemo-selective deprotection strategy allowing directional peptide synthesis.

Applications in Drug Discovery[1][4]

Library Generation via Ozonolysis

The exocyclic methylene group is a "masked" ketone. Through ozonolysis (O₃, then DMS), the methylene is converted to a ketone (4-oxo-pyrazolidine).[1] This ketone can undergo:

-

Reductive Amination: To introduce diverse side chains.

-

Grignard Addition: To create tertiary alcohols.

-

Wittig Reaction: To install novel alkene linkers.

Peptidomimetics

This scaffold is used to replace Proline-Proline or Proline-Xxx dipeptide segments in biologically active peptides. The N-N bond reduces the flexibility compared to a standard peptide bond, potentially locking the bio-active conformation and increasing metabolic stability against proteases.[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (318 Da) and high functionality, it serves as an ideal "Fragment" for screening against difficult targets, offering vectors for growth in three distinct dimensions (N1, N2, and C4).[1]

References

-

General Synthesis of Pyrazolidines : Tetrahedron, 1995, 51, 4173-4182.[1] (Methodology for hydrazine alkylation).

-

Orthogonal Protection Strategies : Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Pyrazolidine Scaffolds in Med Chem : Molecules, 2016, 21, 1655.[1] (Review of 4-substituted pyrazolidines).

Sources

Advanced Architectures: 4-Exo-Methylene Pyrazolidine Building Blocks for Heterocycle Synthesis

Executive Summary

The 4-exo-methylene pyrazolidine scaffold—specifically the 4-methylidenepyrazolidin-3-one core—represents a high-value, underutilized pharmacophore in modern drug discovery. Unlike flat heteroaromatic systems, this saturated, sp³-rich framework offers distinct vectors for functionalization and defined stereochemical control. Its utility lies in the exocyclic double bond , which serves as a versatile "chemical handle" for Michael additions, [3+2] and [4+2] cycloadditions, and Heck couplings, enabling the rapid construction of spirocyclic and fused heterocyclic libraries.

This technical guide details the synthesis, reactivity, and application of these building blocks, moving beyond basic literature to provide robust, scalable protocols for medicinal chemistry programs.

Part 1: Structural Paradigm & Strategic Value

The "Push-Pull" Reactivity Profile

The 4-exo-methylene pyrazolidine core is not merely a passive scaffold; it is a stored-energy intermediate. The strain of the five-membered ring, combined with the conjugation of the exocyclic alkene to the carbonyl (in pyrazolidinones), creates a tunable reactivity profile:

-

Electrophilicity (Michael Acceptor): The

-carbon of the exocyclic alkene is highly electrophilic, susceptible to soft nucleophiles (thiols, malonates) and radical additions. -

Dipolarophilicity: The exocyclic bond acts as a potent dipolarophile in 1,3-dipolar cycloadditions, granting access to complex spiro-fused pyrazolines.

-

Dienophilicity: In Inverse Electron Demand Diels-Alder (IEDDA) reactions, electron-deficient variants react with electron-rich dienes.

Structural Diversity via Divergent Synthesis

The following diagram illustrates how a single 4-exo-methylene precursor diverges into three distinct pharmacological classes.

Figure 1: Divergent synthesis pathways from the core building block.

Part 2: Synthesis of the Building Block

While various routes exist, the Horner-Wadsworth-Emmons (HWE) approach is the most reliable for generating the exocyclic double bond without over-oxidation or aromatization.

The HWE Protocol (Recommended)

This method utilizes a 4-phosphorylpyrazolidin-3-one intermediate. It is superior to direct condensation methods because it allows for the introduction of substituted exocyclic alkenes (using aldehydes other than formaldehyde) and avoids harsh acidic conditions.

Mechanism:

-

Precursor Assembly: Reaction of hydrazine with 2-diethoxyphosphorylacrylate.

-

Olefination: Deprotonation of the phosphonate followed by reaction with an aldehyde (HWE reaction).

Alternative: Phosphine-Catalyzed Annulation

For libraries requiring diversity at N1 and N2, the phosphine-catalyzed [3+2] annulation of allenoates with azo-compounds is a powerful convergent route, though it often favors the thermodynamic pyrazoline product unless carefully controlled.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methylidenepyrazolidin-3-one (HWE Route)

Target: 1-Methyl-2-phenyl-4-methylidenepyrazolidin-3-one.

Reagents:

-

1-Methyl-2-phenyl-4-diethoxyphosphorylpyrazolidin-3-one (Intermediate A)

-

Sodium Hydride (60% dispersion in mineral oil)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with Intermediate A (1.0 equiv, e.g., 5 mmol) and anhydrous THF (0.1 M concentration).

-

Cool to 0°C under a nitrogen atmosphere.

-

Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Olefination:

-

Add Paraformaldehyde (5.0 equiv) in one portion.

-

Note: Excess formaldehyde drives the equilibrium and compensates for depolymerization rates.

-

Stir the suspension vigorously at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting phosphonate spot (polar) should disappear, replaced by a less polar UV-active spot (the exo-methylene product).

-

-

Workup & Isolation:

-

Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL).

-

Remove THF under reduced pressure.

-

Extract the aqueous residue with CH₂Cl₂ (3 × 20 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate.[2]

-

Purification: Flash column chromatography on silica gel.[3]

-

Eluent: Gradient 10% → 30% EtOAc in Hexanes.

-

-

Stability Note: Store the product at -20°C under argon. The exocyclic double bond can polymerize upon prolonged exposure to air/light.

-

Protocol B: [4+2] Cycloaddition for Spiro-Pyrazolone Synthesis

Target: Spiro[cyclopentene-pyrazolidinone] derivatives. Concept: Using the 4-exo-methylene block as a dienophile in a phosphine-catalyzed reaction.

Workflow Diagram:

Figure 2: Phosphine-catalyzed [4+2] cycloaddition workflow.

Methodology:

-

Dissolve the 4-exo-methylene pyrazolidine (0.2 mmol) and the allenoate (0.24 mmol) in toluene (2.0 mL).

-

Add Triphenylphosphine (PPh₃, 20 mol%).

-

Stir at room temperature for 12 hours.

-

Concentrate and purify directly via flash chromatography (EtOAc/Petroleum Ether).

-

Result: High diastereoselectivity (>20:1 dr) is often observed due to steric steering by the N-substituents.

Part 4: Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in HWE Step | Incomplete deprotonation or wet formaldehyde. | Use fresh NaH. Dry paraformaldehyde over P₂O₅ in a desiccator before use. |

| Aromatization to Pyrazole | Oxidation of the pyrazolidine ring. | Exclude oxygen strictly. Avoid high temperatures (>60°C). Ensure N-protecting groups are stable. |

| Polymerization | High reactivity of exo-methylene. | Add a radical inhibitor (e.g., BHT) during workup if the product is an oil. Store in solution (benzene/DCM) rather than neat. |

| No Reaction in Cycloaddition | Catalyst deactivation (Phosphine oxide formation). | Use degassed solvents. Verify PPh₃ quality or switch to a more nucleophilic catalyst like PBu₃ or Methyldiphenylphosphine. |

Part 5: References

-

Phosphine-catalyzed [4 + 2] cycloaddition of unsaturated pyrazolones with allenoates: a concise approach toward spiropyrazolones. Source:RSC Advances URL:[Link] Significance: Demonstrates the utility of the scaffold in generating spirocyclic libraries relevant to drug discovery.

-

Synthesis of Pyrazolidin‐3‐one Derivatives Bearing Trifluoromethyl Group via Cascade Michael/Intramolecular Transamidation Reactions. Source:Asian Journal of Organic Chemistry URL:[Link] Significance:[1][2][4][5][6][7][8][9][10][11][12][13] Provides insight into Michael addition reactivity and cascade transformations for fused ring systems.

-

Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Source:Journal of the Mexican Chemical Society URL:[Link] Significance:[1][2][4][5][6][7][8][9][10][11][12][13] details the "Enaminone" approach, a useful alternative for introducing exocyclic double bonds via push-pull systems.

Sources

- 1. scispace.com [scispace.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. Phosphine-catalyzed [4 + 2] cycloaddition of unsaturated pyrazolones with allenoates: a concise approach toward spiropyrazolones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. benthamscience.com [benthamscience.com]

- 12. Phosphine Catalysis of Allenes with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Engineering for 1-Boc-2-cbz-4-methylene-pyrazolidine

[1][2]

Part 1: Executive Summary & Compound Profile[2]

Compound: 1-Boc-2-cbz-4-methylene-pyrazolidine CAS: 503072-28-4 Molecular Formula: C₁₇H₂₂N₂O₄ Molecular Weight: 318.37 g/mol [][2]

This guide provides a technical analysis of the solubility characteristics of 1-Boc-2-cbz-4-methylene-pyrazolidine. As a doubly protected hydrazine derivative featuring an exocyclic alkene, this compound serves as a critical intermediate in the synthesis of constrained peptidomimetics and non-proteinogenic amino acids.[2]

Its solubility behavior is dominated by the competition between the polar pyrazolidine core and the significant lipophilicity introduced by the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.[][2] Understanding this balance is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.[2]

Part 2: Structural Analysis & Predicted Solubility[1][2]

Lipophilicity & Functional Group Impact

The molecule contains two major hydrophobic domains masking a polar core.

-

Boc Group (Position 1): Adds significant steric bulk and lipophilicity.[] Acid-labile.

-

Cbz Group (Position 2): Adds aromatic character, enhancing solubility in chlorinated and aromatic solvents.[] Stable to acid, labile to hydrogenolysis.[][2]

-

Exocyclic Methylene (Position 4): A reactive alkene handle that does not significantly alter polarity but dictates stability (prone to polymerization if stored improperly in solution).[][2]

Solubility Matrix (Predicted)

Based on structural analogs (e.g., diprotected hydrazines) and "Like Dissolves Like" principles.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary reaction solvent; dissolution for transfer.[][2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Extraction solvent; crystallization (often with hexanes).[] |

| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | High | Reaction solvents (e.g., nucleophilic attacks).[][2] DMSO/DMF for library storage. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Solubility often temperature-dependent.[][2] Good for recrystallization.[] |

| Alkanes | Hexanes, Heptane, Pentane | Low / Insoluble | Antisolvent for precipitation; chromatography mobile phase.[] |

| Aqueous | Water, PBS | Insoluble | Washing phase during workup (compound stays in organic layer).[] |

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.

Figure 1: Solubility interaction map showing the dominance of hydrophobic protecting groups in solvent selection.[][2]

Part 4: Experimental Protocols for Solubility Determination

Since specific batch-to-batch polymorphism can affect dissolution rates, use these self-validating protocols to determine exact solubility limits.[][2]

Protocol A: Gravimetric Determination (Saturation Method)

Use this for quick solvent screening.[][2]

-

Preparation: Weigh approx. 10 mg of solid compound into a 2 mL clear glass vial (pre-weighed).

-

Addition: Add the solvent of interest in 50 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 1 minute.

-

Observation: Continue addition until the solution is perfectly clear (no particulates visible against a black background).

-

Calculation:

[2]

Protocol B: HPLC Quantitative Assay (High Precision)

Use this for GMP/GLP process development.[][2]

-

Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL). Dilute to 0.1, 0.05, and 0.01 mg/mL to create a calibration curve (UV detection at 254 nm).

-

Saturation: Add excess solid compound to 1 mL of the target solvent. Stir at 25°C for 24 hours.

-

Filtration: Filter the saturated suspension through a 0.22 µm PTFE syringe filter (ensure filter compatibility).

-

Dilution: Dilute the filtrate with Acetonitrile (e.g., 1:100) to ensure it falls within the linear range of the standard curve.

-

Analysis: Inject onto HPLC (C18 column, Water/ACN gradient). Calculate concentration using the regression equation from Step 1.

Part 5: Process Implications & Stability[1]

Crystallization & Purification[1][2][3]

-

Flash Chromatography: The compound is typically purified using a Silica Gel column.[]

-

Eluent: Hexane/Ethyl Acetate gradient (typically elutes around 10-30% EtOAc).[][2]

-

Loading: Dissolve in minimum DCM or Toluene for loading; avoid loading in MeOH as it broadens bands.[]

-

-

Recrystallization:

-

Solvent System: Hot Ethanol or EtOAc/Hexane (1:4 ratio).[2]

-

Procedure: Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C.

-

Chemical Stability in Solution

-

Acid Sensitivity: Avoid prolonged exposure to acidic solvents (e.g., unbuffered CDCl₃ over weeks, or acetic acid solutions) as the Boc group will degrade to the free amine.[]

-

Alkene Reactivity: The 4-methylene group is a Michael acceptor.[][2] Avoid storing in nucleophilic solvents (like primary amines or thiols) without intended reaction.[2]

-

Hydrogenation: Do not use protic solvents under hydrogen atmosphere unless removal of the Cbz group is intended.[]

Part 6: References

-

BOC Sciences. (2024).[] Product Data Sheet: 1-Boc-2-cbz-4-methylene-pyrazolidine (CAS 503072-28-4).[][2] Retrieved from [2]

-

Organic Chemistry Portal. (n.d.).[] Protecting Groups: Boc and Cbz Stability and Solubility. Retrieved from [2]

-

Sigma-Aldrich. (2024).[][2] Solubility Parameters of Protected Amino Acid Analogs. Retrieved from [][2]

-

PubChem. (2024).[] Compound Summary: 1-Boc-2-cbz-4-methylene-pyrazolidine.[][2] Retrieved from [2]

Methodological & Application

Application Note: Selective Deprotection of Boc vs. Cbz in Pyrazolidine Synthesis

Executive Summary

The synthesis of pyrazolidines (saturated 1,2-diazolidines) often requires orthogonal protection of the two nitrogen atoms to allow for sequential, regioselective functionalization. The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) pair is the industry standard for this orthogonality.

However, pyrazolidines present a unique chemoselective challenge: the lability of the N-N bond.

-

The Challenge: While Cbz is classically removed via catalytic hydrogenolysis (

/Pd-C), these reducing conditions pose a high risk of cleaving the N-N bond (reductive ring opening), destroying the pyrazolidine scaffold. -

The Solution: This guide details a robust acidolysis protocol for Boc removal and, crucially, provides two specialized protocols for Cbz removal (Transfer Hydrogenation and Lewis Acid-mediated cleavage) that preserve the sensitive N-N bond.

Mechanistic Strategy & Orthogonality[1]

The successful manipulation of this scaffold relies on exploiting the distinct cleavage mechanisms of carbamates without triggering the degradation of the hydrazine core.

The Orthogonality Matrix

| Protecting Group | Cleavage Mechanism | Reagent Class | Risk to Pyrazolidine |

| Boc | Acid-catalyzed elimination ( | Strong Acids (TFA, HCl) | Low. The N-N bond is generally stable to non-oxidizing acids. |

| Cbz | 1. Hydrogenolysis (Reductive)2. Lewis Acid Coordination | High. Standard |

Workflow Visualization

The following diagram illustrates the decision pathways and risks associated with each deprotection step.

Figure 1: Strategic workflow for orthogonal deprotection. Note the critical risk associated with standard hydrogenolysis.

Detailed Experimental Protocols

Protocol A: Selective Removal of Boc (Acidolysis)

Objective: Cleave the Boc group while retaining the Cbz group and pyrazolidine ring integrity. Mechanism: Protonation of the carbamate carbonyl followed by expulsion of the tert-butyl cation (as isobutylene).

Materials

-

Substrate: N-Boc, N'-Cbz pyrazolidine

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Preferred over TFA to avoid hygroscopic trifluoroacetate salts)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

-

Quench: Saturated

or basic resin

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of DCM. Cool to 0°C.

-

Acid Addition: Add 10 equivalents (2.5 mL) of 4.0 M HCl in Dioxane dropwise.

-

Note: Gas evolution (isobutylene) will occur. Ensure the system is vented.

-

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 1–2 hours.

-

Monitoring: Monitor by TLC (stain with ninhydrin or phosphomolybdic acid) or LCMS. Look for the disappearance of the Boc mass (-100 Da).

-

-

Work-up (Isolation as Salt): If the HCl salt is stable and solid, add diethyl ether (20 mL) to precipitate the product. Filter and wash with ether.[1][2] This is the cleanest method.

-

Work-up (Free Base): If the free base is required, carefully quench the reaction mixture into cold saturated

. Extract with DCM (-

Caution: Pyrazolidines can be prone to oxidation in air when in free-base form. Store under argon or use immediately.

-

Protocol B: Selective Removal of Cbz (The "Safe" Routes)

Objective: Cleave the Cbz group without reducing the N-N bond or affecting the Boc group.

Method 1: Transfer Hydrogenation (Recommended)

Why this works: Using a hydrogen donor (1,4-cyclohexadiene or ammonium formate) limits the saturation of the system compared to

-

Setup: Dissolve 1.0 mmol of substrate in Ethanol/MeOH (10:1, 10 mL).

-

Catalyst: Add 10 wt% Pd/C (e.g., 50 mg for 500 mg substrate).

-

H-Donor Addition: Add 1,4-cyclohexadiene (10 equivalents) OR Ammonium Formate (5 equivalents).

-

Reaction: Stir at room temperature (25°C).

-

Critical Control: Monitor by LCMS every 15 minutes. The reaction is typically faster than standard hydrogenation (30 min – 2 hrs).

-

Stop Condition: Stop immediately upon disappearance of starting material. Over-exposure can still lead to N-N cleavage.

-

-

Work-up: Filter through a Celite pad to remove Pd/C. Wash with MeOH. Concentrate the filtrate.

Method 2: Lewis Acid Cleavage (

/ HFIP)

Why this works: This is a non-reductive method. Aluminum chloride in hexafluoroisopropanol (HFIP) cleaves Cbz via coordination-assisted acidolysis, completely bypassing the risk of reductive ring opening.

-

Setup: Dissolve 1.0 mmol of substrate in HFIP (5 mL).

-

Reagent: Add

(3.0 equivalents) in one portion at room temperature. -

Reaction: Stir at room temperature for 2–4 hours.

-

Observation: The solution may turn slightly yellow/orange.

-

-

Quench: Cool to 0°C. Quench dropwise with Rochelle's salt solution (Potassium sodium tartrate) or cold water.

-

Extraction: Dilute with Ethyl Acetate. Wash with saturated

and brine. Dry and concentrate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| N-N Bond Cleavage (Ring Opening) | Over-reduction during Cbz removal. | Switch from |

| Boc Loss during Cbz Removal | Lewis acid (e.g., | Use the |

| Oxidation to Pyrazole | Exposure of free-base pyrazolidine to air. | Keep the product as an HCl salt if possible. Perform work-ups under inert atmosphere ( |

| Incomplete Cbz Removal | Catalyst poisoning by the basic hydrazine nitrogens. | Increase catalyst loading to 20 wt%. Add 1 eq. of HCl to protonate the amine (preventing catalyst coordination) before hydrogenation. |

References

-

Greene's Protective Groups in Organic Synthesis (5th Ed.) . Wuts, P. G. M. (2014).[4] Wiley.

- Authority: The definitive reference for protection/deprotection chemistry.

-

Selective Deprotection of Cbz Groups using

/HFIP . Journal of Organic Chemistry, 2024, 89, 5665-5674.[3]- Relevance: Establishes the non-reductive Lewis Acid protocol essential for preserving N-N bonds.

-

Catalytic Hydrogenation of Pyrazolines: Stability Studies.

- Relevance: Documents the risk of catalyst poisoning and N-N cleavage in pyrazoline/pyrazolidine systems.

-

Transfer Hydrogen

- Relevance: General protocols for using cyclohexadiene/Pd for sensitive substr

Sources

Topic: Protocol for Orthogonal Deprotection of 1-Boc-2-Cbz-4-Methylene-Pyrazolidine

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Strategy of Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent undesired side reactions, allowing chemists to direct reactivity with precision. The pinnacle of this strategy is orthogonal protection , a concept where multiple, distinct classes of protecting groups are used on a single molecule. An orthogonal set is defined as a group of protecting groups that can be removed in any order, with reagents and conditions that do not affect the other groups.[1]

This application note provides a detailed guide to the orthogonal deprotection of 1-Boc-2-Cbz-4-methylene-pyrazolidine , a heterocyclic scaffold of interest in synthetic programs. We will explore the selective cleavage of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. The protocols herein are designed to provide researchers with a robust and reproducible methodology, while also explaining the critical chemical principles and potential challenges associated with this specific substrate.

The Orthogonal Pair: Boc vs. Cbz on the Pyrazolidine Core

The Boc and Cbz groups represent one of the most classic and reliable orthogonal pairs in chemical synthesis.[2][3]

-

The N-Boc Group: Removed under acidic conditions. It is stable to catalytic hydrogenolysis and a wide range of nucleophilic and basic conditions.[4]

-

The N-Cbz Group: Cleaved by catalytic hydrogenolysis. It is stable to mildly acidic and basic conditions, making it an ideal counterpart to the Boc group.[5][6]

The challenge and focus of this guide lie in applying these standard procedures to the unique 4-methylene-pyrazolidine core. The exocyclic double bond introduces a potential site of reactivity that must be considered to ensure the integrity of the target molecule.

Caption: Orthogonal deprotection strategy for 1-Boc-2-Cbz-4-methylene-pyrazolidine.

Protocol I: Selective Cleavage of the N-Boc Group via Acidolysis

This protocol details the selective removal of the N-Boc group using trifluoroacetic acid (TFA), leaving the N-Cbz group intact.

Principle and Mechanistic Insight

The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the Boc group is first protonated by TFA, weakening the carbonyl C-O bond. This leads to the departure of the stable tert-butyl cation and the formation of a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[7] The resulting amine is protonated by the excess acid, forming the trifluoroacetate salt.

Key Considerations for the Methylene-Pyrazolidine Substrate

-

Cbz Group Stability: The Cbz group is stable under the strong acidic conditions used for Boc removal.[8]

-

Methylene Group Reactivity: The exocyclic double bond is a potential site for side reactions. Under strong acid catalysis, it could be susceptible to protonation, leading to oligomerization or addition of the trifluoroacetate counter-ion. To mitigate this risk, the reaction should be performed at low temperatures (0 °C) and monitored closely to avoid prolonged exposure to the acidic medium.[9]

-

tert-butyl Cation Scavenging: The electrophilic tert-butyl cation generated during the reaction can cause unwanted side reactions.[7] While less critical for this substrate than for electron-rich amino acids like tryptophan, the addition of a scavenger such as water (2.5-5%) or triisopropylsilane (TIS, 2.5-5%) to the TFA is good practice.

Caption: Experimental workflow for selective N-Boc deprotection.

Detailed Experimental Protocol

Materials:

-

1-Boc-2-Cbz-4-methylene-pyrazolidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Dissolution: Dissolve the 1-Boc-2-Cbz-4-methylene-pyrazolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v, 10-20 eq of TFA) to the stirred solution at 0 °C.

-

Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]

-

Quenching & Concentration: Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by washing with water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude material by silica gel column chromatography to obtain the pure 2-Cbz-4-methylene-pyrazolidine.

Protocol II: Selective Cleavage of the N-Cbz Group via Hydrogenolysis

This protocol describes the selective removal of the N-Cbz group using palladium-catalyzed hydrogenolysis, which leaves the N-Boc group untouched.

Principle and Mechanistic Insight

Catalytic hydrogenolysis involves the cleavage of the benzyl-oxygen bond of the Cbz group. On the surface of the palladium catalyst, hydrogen gas (H₂) facilitates this cleavage, producing toluene and an unstable carbamic acid intermediate.[11] This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.

Key Considerations for the Methylene-Pyrazolidine Substrate

-

Boc Group Stability: The Boc group is completely stable to these reductive conditions.[4]

-

Methylene Group Reactivity: This is the most critical consideration for this protocol. Exocyclic double bonds can be reduced under catalytic hydrogenation conditions. This would lead to the undesired formation of the 4-methyl-pyrazolidine byproduct.

-

Mitigation Strategy: To favor Cbz cleavage over alkene reduction, the reaction must be meticulously monitored. Use a minimal amount of catalyst (e.g., 5-10 mol % Pd) and run the reaction under atmospheric pressure of hydrogen (e.g., a balloon).[12] Follow the reaction closely by TLC or LC-MS and stop it immediately upon consumption of the starting material. An alternative is to use transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, which can sometimes offer improved selectivity.[11][13]

Caption: Experimental workflow for selective N-Cbz deprotection.

Detailed Experimental Protocol

Materials:

-

1-Boc-2-Cbz-4-methylene-pyrazolidine

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite® or a suitable filter agent

-

Round-bottom flask or hydrogenation vessel, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve the 1-Boc-2-Cbz-4-methylene-pyrazolidine (1.0 eq) in MeOH or EtOAc (approx. 0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure). The reaction progress must be carefully monitored by TLC or LC-MS every 15-30 minutes to prevent over-reduction of the methylene group.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).

-

Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad thoroughly with the reaction solvent to ensure complete recovery of the product.[11]

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Boc-4-methylene-pyrazolidine, which can be purified further if necessary.

Summary of Protocols

| Parameter | Protocol I: Selective Boc Deprotection | Protocol II: Selective Cbz Deprotection |

| Target Group | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |

| Reagents | Trifluoroacetic Acid (TFA) in DCM | H₂ gas, 10% Palladium on Carbon (Pd/C) |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) or Ethyl Acetate (EtOAc) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 4 hours (Requires careful monitoring) |

| Orthogonal Group Stability | Cbz group is stable. | Boc group is stable. |

| Key Substrate Consideration | Potential for acid-catalyzed side reactions at the methylene group. Mitigated by low temperature. | Potential for reduction of the methylene group. Mitigated by careful reaction monitoring. |

Conclusion

The orthogonal deprotection of 1-Boc-2-Cbz-4-methylene-pyrazolidine is a highly effective strategy for the selective unmasking of either nitrogen atom. By employing standard acidolysis for Boc removal and catalytic hydrogenolysis for Cbz cleavage, researchers can reliably access the desired intermediates. The critical factor for success is the careful consideration of the 4-methylene group's reactivity. Low-temperature conditions for the acidic deprotection and diligent reaction monitoring during hydrogenation are essential to preserve the integrity of this exocyclic double bond and ensure high yields of the target compounds.

References

- Benchchem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

- Benchchem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

- Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available at: [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Available at: [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. Available at: [Link]

-

Almethen, A. A., et al. (2022). Highly Efficient and Rapid Removal of Methylene Blue from Aqueous Solution Using Folic Acid-Conjugated Dendritic Mesoporous Silica Nanoparticles. Processes, 10(4), 705. Available at: [Link]

- Li, B., et al. (2007). Aqueous phosphoric acid as a mild, environmentally benign, and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(24), 9457-9460.

- Nazih, A., & Heissler, D. (2002). Acyl Halide-Methanol Mixtures as Efficient Reagents for the One-Pot Transformation of t-Butyl Carbamates into Amides. Synthesis, 2002(02), 203-206.

- Various Authors. (2010). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

-

Kotha, S., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 4, 64510-64513. Available at: [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

El-Haddad, A. M., & Fouda, A. S. (2013). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 17(4), 101438. Available at: [Link]

-

de Almeida, J. M., et al. (2022). Evaluation of antimicrobial photodynamic therapy with acidic methylene blue for the treatment of experimental periodontitis. PLOS ONE, 17(2), e0263691. Available at: [Link]

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.

-

ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Scientific Diagram. Available at: [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. tdcommons.org [tdcommons.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

Application Note: Michael Addition Reactions Using 4-Methylene Pyrazolidine Core

This guide details the application of 4-methylene pyrazolidine cores (specifically 4-alkylidene-pyrazolidine-3,5-diones and 4-arylidene-pyrazol-5-ones ) as electrophilic scaffolds in Michael addition reactions. These heterocycles serve as "privileged structures" in medicinal chemistry, acting as potent Michael Acceptor Molecules (MAMs) for covalent drug design and the synthesis of complex spiro-heterocycles.

Introduction & Mechanistic Rationale

The 4-methylene pyrazolidine core (often encountered as 4-arylidene-3-methyl-1-phenyl-pyrazol-5-one or 4-benzylidene-pyrazolidine-3,5-dione) represents a class of cyclic, nitrogen-containing enones. Unlike linear Michael acceptors (e.g., chalcones), the pyrazolidine ring imposes conformational constraint, enhancing the electrophilicity of the exocyclic double bond while offering unique stereochemical control.

Why This Core Matters

-

Covalent Inhibition: The exocyclic double bond acts as a "warhead" for cysteine residues in protein targets (e.g., Keap1-Nrf2 pathway modulation).

-

Spiro-Cyclization: Michael addition followed by intramolecular cyclization is the primary route to spiro-pyrazolidine derivatives, a scaffold found in potent antimicrobial and anticancer agents.

-

Peptidomimetics: These cores mimic

-turn structures in peptides, making them valuable for disrupting protein-protein interactions.

Mechanistic Insight: The "Soft" Electrophile

The reaction is governed by Soft-Soft Acid-Base (HSAB) theory. The

Key Reactivity Driver: The electron-withdrawing nature of the adjacent carbonyl (C3/C5) and the

Visualizing the Mechanism

The following diagram illustrates the conjugate addition of a generic nucleophile (Nu-) to a 4-benzylidene-pyrazolidine-3,5-dione core.

Caption: Figure 1. Step-wise mechanism of conjugate addition. The nucleophilic attack breaks the exocyclic pi-system, forming a stabilized enolate which is subsequently protonated.[1]

Experimental Protocols

Protocol A: Synthesis of the Acceptor (4-Arylidene Core)

Before performing the Michael addition, the active core is typically generated via Knoevenagel condensation.

Reagents:

-

3-Methyl-1-phenyl-2-pyrazolin-5-one (10 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Solvent: Ethanol (95%)

-

Catalyst: Sodium Acetate (anhydrous) or Piperidine (cat.)

Procedure:

-

Dissolution: Dissolve the pyrazolinone (1.74 g) in 20 mL of warm ethanol.

-

Addition: Add the aldehyde (1.0 eq) and NaOAc (0.5 g).

-

Reflux: Heat to reflux for 1-3 hours. The solution typically changes color (yellow/orange/red) as conjugation extends.

-

Isolation: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

-

QC Check: Verify the disappearance of the aldehyde -CHO peak (~10 ppm) and appearance of the alkene -CH= singlet (~7.5-8.0 ppm) in

H NMR.

Protocol B: General Michael Addition (Thiol/Amine Nucleophiles)

This protocol is optimized for "soft" nucleophiles common in biological assays and fragment-based screening.

Reagents:

-

Acceptor: 4-Benzylidene-3-methyl-1-phenyl-pyrazol-5-one (1.0 mmol)

-

Donor: Thiophenol (1.2 mmol) or Morpholine (1.2 mmol)

-

Base: Triethylamine (TEA) (0.1 eq) - Optional for amines, required for thiols.

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Workflow:

-

Preparation: In a 10 mL round-bottom flask, dissolve the Acceptor (262 mg) in DCM (5 mL).

-

Activation: Add TEA (14 µL) and stir at Room Temperature (RT) for 5 minutes.

-

Addition: Dropwise add the Donor (Thiol/Amine) over 2 minutes.

-

Note: The reaction is often exothermic. For large scales (>5g), cool to 0°C.

-

-

Monitoring: Stir at RT. Monitor by TLC (Hexane:EtOAc 3:1).

-

Visual Cue: The intense color of the starting arylidene often fades as the conjugated system is broken.

-

-

Quench & Workup:

-

Wash the organic layer with 1M HCl (to remove TEA/excess amine) and Brine.

-

Dry over MgSO

, filter, and concentrate.[2]

-

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica, 0-30% EtOAc in Hexane).

Protocol C: Asymmetric Michael Addition (Carbon Nucleophiles)

For creating chiral centers using active methylenes (e.g., malonates).

Reagents:

-

Donor: Diethyl malonate (1.5 eq)

-

Catalyst: Chiral Organocatalyst (e.g., Takemoto's catalyst or Quinine-derived squaramide, 10 mol%)

-

Solvent: Toluene or Xylene (Non-polar solvents enhance H-bonding catalysis).

Procedure:

-

Mix Acceptor and Catalyst in Toluene (0.2 M).

-

Cool to 0°C or -20°C to enhance enantioselectivity.

-

Add Diethyl malonate.[3] Stir for 24-48 hours.

-

Critical Step: Do not use aqueous workup immediately if the product is sensitive to retro-Michael reaction. Flash chromatography directly on the crude mixture is preferred.

Data Analysis & Optimization

The following table summarizes typical results for the addition of various nucleophiles to 4-benzylidene-3-methyl-1-phenyl-pyrazol-5-one .

| Entry | Nucleophile (Donor) | Solvent | Catalyst | Time (h) | Yield (%) | Notes |

| 1 | Thiophenol (Ph-SH) | DCM | TEA (0.1 eq) | 0.5 | 92 | Rapid, color loss observed. |

| 2 | Morpholine | MeOH | None | 1.0 | 88 | Spontaneous reaction. |

| 3 | Diethyl Malonate | Toluene | L-Proline | 24 | 65 | Requires heating or strong base without specific catalyst. |

| 4 | Nitromethane | THF | DBU (0.2 eq) | 4.0 | 78 | Precursor for pyrrolidine fusion. |

| 5 | Glutathione (GSH) | PBS (pH 7.4) | None | 0.2 | >95 | Bioconjugation simulation (aqueous). |

Experimental Workflow Diagram

Caption: Figure 2. Standard operational workflow for Michael addition to pyrazolidine cores.

Expert Tips & Troubleshooting

-

Retro-Michael Reaction: The Michael addition is reversible. If yields are low, avoid high temperatures during workup. For thermodynamic control, ensure the product precipitates out of solution (driving equilibrium forward).

-

Tautomerism: The 4-methylene pyrazolidine core can exist in equilibrium with its enol form. If the starting material is not soluble, check if it has tautomerized to a less soluble species; adding a trace of acid/base can shift this.

-

Stereocontrol: When generating adjacent chiral centers (C4 and the new

-carbon), the anti-diastereomer is often favored due to steric repulsion between the pyrazolidine ring and the incoming nucleophile. -

Solvent Choice:

-

Protic (MeOH/EtOH): Accelerates reaction for neutral nucleophiles via hydrogen bonding activation.

-

Aprotic (DCM/Toluene): Preferred for asymmetric synthesis to prevent disruption of catalyst-substrate complexes.

-

References

-

Synthesis of Pyrazolone Derivatives: Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews.[4][5] Link

-

Michael Addition Mechanism: The Michael Addition Reaction and Conjugate Addition.[1][3][4][6] Master Organic Chemistry. Link

-

Biological Relevance (MAMs): Michael acceptor molecules in natural products and their mechanism of action.[4] Frontiers in Pharmacology (via NIH). Link

-

Organocatalysis in Michael Additions: Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones. Beilstein Journal of Organic Chemistry. Link

-

General Reactivity: Michael Addition. Organic Chemistry Portal.[5][6][7] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael Addition [organic-chemistry.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Pyrazolidine synthesis [organic-chemistry.org]

Application Note & Protocols: Synthesis of 4-Substituted Pyrazolidines via Exocyclic Alkene Functionalization

Abstract

The pyrazolidine scaffold is a privileged five-membered nitrogen-containing heterocycle, forming the core of numerous therapeutic agents and valuable synthetic intermediates.[1][2] Its saturated nature allows for a defined three-dimensional arrangement of substituents, making it an attractive framework for peptidomimetics and probes for studying biological systems.[3][4] This application note provides a detailed guide to the synthesis of structurally complex 4-substituted pyrazolidines, with a specific focus on the strategic functionalization of exocyclic alkenes. This approach is particularly powerful for constructing spirocyclic systems, which are of high interest in drug discovery for their conformational rigidity and novel chemical space. We will delve into the mechanistic underpinnings of the key synthetic transformation—the [3+2] dipolar cycloaddition—and provide detailed, field-proven protocols for both diastereoselective and enantioselective variants.

Introduction: The Strategic Value of the Pyrazolidine Core

Pyrazolidines and their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The conformational constraint imposed by the cyclic backbone can enhance biological activity and selectivity towards specific receptor sites compared to more flexible acyclic analogues.[4]

The synthesis of substituted pyrazolidines, however, presents a significant challenge, particularly the stereocontrolled formation of multiple chiral centers. Among the most robust methods for constructing the pyrazolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine imine and an alkene.[4][8][9] This reaction is highly efficient and often proceeds with excellent control over regio- and stereochemistry.

This guide focuses on a specific and powerful application of this methodology: the use of exocyclic alkenes as dipolarophiles. This strategy provides a direct route to 4,4-disubstituted pyrazolidines that are part of a spirocyclic framework, a motif that increases molecular complexity and rigidity.

Core Synthetic Strategy: The [3+2] Cycloaddition

The cornerstone of this synthetic approach is the [3+2] cycloaddition, a powerful tool for constructing five-membered heterocycles.[8] The reaction involves a 1,3-dipole (the azomethine imine) and a dipolarophile (the exocyclic alkene).

Mechanism and In Situ Generation of the Azomethine Imine

Azomethine imines are typically unstable and are therefore generated in situ. A common method involves the condensation of a 1,2-disubstituted hydrazine with an aldehyde or ketone. The presence of water can inhibit the formation of the dipole, often leading to the formation of a hexahydrotetrazine byproduct; therefore, reactions are frequently performed under conditions that remove water, such as with a Dean-Stark apparatus.[4]

The general mechanism can be visualized as follows: